molecular formula C21H22N4O3 B2837756 (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321336-25-6

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2837756
CAS No.: 2321336-25-6
M. Wt: 378.432
InChI Key: LXCIYEHTMWRTMO-FNORWQNLSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Screening and Molecular Docking : A study described the synthesis and anticancer screening of new heterocycles with a trimethoxyphenyl scaffold, similar in structure to the compound of interest. These compounds demonstrated promising results against various cancer cell lines, including HePG-2, HCT-116, MCF-7, and PC3, with notable IC50 values indicating their effectiveness as anticancer agents. The selectivity index suggested these compounds are safe, highlighting their potential in cancer therapy (Ali et al., 2017).

  • Antioxidant, Antitumor, and Antimicrobial Activities : Research on pyrazolopyridine derivatives revealed their significant antioxidant activity using the DPPH assay, alongside notable antitumor activity against liver and breast cancer cell lines. Additionally, these compounds exhibited antibacterial and antifungal activities, underscoring their multifaceted potential in medical applications (El‐Borai et al., 2013).

Molecular Interaction Studies

  • Molecular Interaction and Antagonist Activity : A study focusing on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the structural analogs' binding interactions. The research utilized conformational analysis and molecular docking to understand the compound's interaction with the receptor, highlighting the potential for designing targeted receptor antagonists. This study, while not directly related to the queried compound, demonstrates the broader applicability of structural analogs in understanding receptor-ligand interactions (Shim et al., 2002).

Synthetic Methods and Characterization

  • One-Pot Synthesis and Molecular Insight : The one-pot synthesis of enaminones was achieved, highlighting a method that could potentially be applied to the synthesis of the compound of interest. This study not only provided a synthesis method but also offered molecular insights through X-ray diffraction and DFT studies, suggesting a pathway for the synthesis and characterization of related compounds (Barakat et al., 2020).

Heterocyclic Synthesis

  • Utility in Heterocyclic Synthesis : Enaminonitriles, closely related to the core structure of the queried compound, have been utilized in the synthesis of various heterocyclic derivatives. These compounds demonstrated a range of biological activities, underscoring the versatility of such structures in medicinal chemistry applications (Fadda et al., 2012).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25-17(13-18(24-25)16-8-10-22-11-9-16)14-23-21(26)7-5-15-4-6-19(27-2)20(12-15)28-3/h4-13H,14H2,1-3H3,(H,23,26)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCIYEHTMWRTMO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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